molecular formula C19H17ClN2O4 B4047609 Methyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate

Methyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No.: B4047609
M. Wt: 372.8 g/mol
InChI Key: CHJOFOYPJGYFMN-UHFFFAOYSA-N
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Description

Methyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound that features a pyrrolidine ring substituted with a chlorobenzylamino group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable dicarbonyl compound, the pyrrolidine ring can be formed through a cyclization reaction.

    Introduction of the Chlorobenzylamino Group: This step involves the nucleophilic substitution of a chlorobenzylamine onto the pyrrolidine ring.

    Esterification: The final step is the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorobenzyl and pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism by which Methyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{3-[(4-fluorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate
  • Methyl 4-{3-[(4-methylbenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate

Uniqueness

Methyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to the presence of the chlorobenzyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

methyl 4-[3-[(4-chlorophenyl)methylamino]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-26-19(25)13-4-8-15(9-5-13)22-17(23)10-16(18(22)24)21-11-12-2-6-14(20)7-3-12/h2-9,16,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJOFOYPJGYFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate
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Methyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate
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Methyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate
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Methyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate
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Methyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate
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Methyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate

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